ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate
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Overview
Description
Ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate is a chemical compound that belongs to the class of nitrotriazoles. This compound is characterized by the presence of a nitro group attached to a triazole ring, which is further connected to an ethyl acetate moiety. Nitrotriazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and explosives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate typically involves the nitration of a triazole precursor followed by esterification. One common method involves the nitration of 1H-1,2,4-triazole with nitric acid to form 3-nitro-1H-1,2,4-triazole. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the presence of the nitrotriazole moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate is largely dependent on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial or anticancer effects. The triazole ring can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-nitro-1H-1,2,4-triazole: A precursor in the synthesis of ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate.
Ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate: A reduction product of the compound.
1,2,4-triazole derivatives: A broad class of compounds with similar triazole rings but different substituents.
Uniqueness
This compound is unique due to the presence of both the nitro group and the ethyl acetate moiety, which confer distinct chemical and biological properties. The nitro group enhances its reactivity and potential as an energetic material, while the ethyl acetate moiety improves its solubility and ease of handling .
Properties
IUPAC Name |
ethyl 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-2-14-5(11)3-4-7-6(9-8-4)10(12)13/h2-3H2,1H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNIAZPZUDIHHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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